cRIPGBM

描述

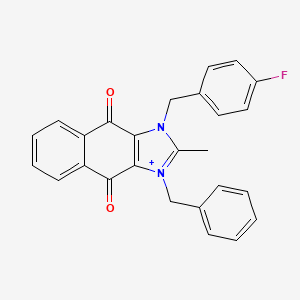

3-Benzyl-1-[(4-fluorophenyl)methyl]-2-methylbenzo[f]benzimidazol-3-ium-4,9-dione (CAS: 2361988-77-2) is a cationic heterocyclic compound featuring a benzo[f]benzimidazolium core substituted with benzyl, 4-fluorobenzyl, and methyl groups at positions 3, 1, and 2, respectively. The dione moieties at positions 4 and 9 contribute to its planar aromatic system, while the chloride counterion stabilizes the positively charged imidazolium ring . Its structural complexity and fluorinated aromatic substituents suggest unique electronic properties and bioavailability compared to simpler benzimidazole derivatives.

属性

分子式 |

C26H20FN2O2+ |

|---|---|

分子量 |

411.4 g/mol |

IUPAC 名称 |

3-benzyl-1-[(4-fluorophenyl)methyl]-2-methylbenzo[f]benzimidazol-3-ium-4,9-dione |

InChI |

InChI=1S/C26H20FN2O2/c1-17-28(15-18-7-3-2-4-8-18)23-24(29(17)16-19-11-13-20(27)14-12-19)26(31)22-10-6-5-9-21(22)25(23)30/h2-14H,15-16H2,1H3/q+1 |

InChI 键 |

JICXOYDJADTPML-UHFFFAOYSA-N |

规范 SMILES |

CC1=[N+](C2=C(N1CC3=CC=C(C=C3)F)C(=O)C4=CC=CC=C4C2=O)CC5=CC=CC=C5 |

产品来源 |

United States |

准备方法

The synthesis of 3-Benzyl-1-[(4-fluorophenyl)methyl]-2-methylbenzo[f]benzimidazol-3-ium-4,9-dione typically involves multi-step organic reactions. One common synthetic route includes the condensation of a benzimidazole derivative with a fluorophenylmethyl group under controlled conditions. The reaction conditions often involve the use of solvents like dimethyl sulfoxide (DMSO) and catalysts to facilitate the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

化学反应分析

This compound undergoes various types of chemical reactions, including:

Oxidation: It can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: It can undergo nucleophilic substitution reactions, especially at the fluorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.

Common reagents and conditions used in these reactions include organic solvents like ethanol, methanol, and acetonitrile, and catalysts such as palladium on carbon (Pd/C) for hydrogenation reactions. Major products formed from these reactions depend on the specific reagents and conditions used .

科学研究应用

3-Benzyl-1-[(4-fluorophenyl)methyl]-2-methylbenzo[f]benzimidazol-3-ium-4,9-dione has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Medicine: It is being investigated for its potential therapeutic effects, including antimicrobial and anticancer activities.

Industry: It can be used in the development of new materials with specific chemical properties .

作用机制

The mechanism of action of 3-Benzyl-1-[(4-fluorophenyl)methyl]-2-methylbenzo[f]benzimidazol-3-ium-4,9-dione involves its interaction with specific molecular targets. It can bind to enzymes and proteins, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of protein-protein interactions, and modulation of cellular signaling pathways .

相似化合物的比较

Core Heterocycle and Charge

- The main compound and YM155 share a benzo[f]benzimidazolium core with a positive charge stabilized by a counterion (Cl⁻ for the main compound, Br⁻ for YM155). In contrast, PFQ is a neutral indazole derivative, and Epoxiconazole is a triazole-containing epoxide .

- The cationic nature of benzimidazolium derivatives enhances solubility in polar solvents and may improve interaction with negatively charged biological targets (e.g., DNA or enzymes) compared to neutral indazoles .

Substituent Effects

- Fluorophenyl Groups : Both the main compound and Epoxiconazole incorporate fluorophenyl substituents, which enhance metabolic stability and bioavailability. However, in the main compound, the fluorophenyl group is part of a benzyl substituent, whereas Epoxiconazole uses it as a standalone aromatic moiety .

- Pyrazine vs.

Pharmacological Profiles

- Anticancer Activity : YM155’s pyrazine and methoxyethyl groups correlate with survivin inhibition, while the main compound’s benzyl/fluorophenyl substituents suggest a distinct mechanism, possibly targeting kinase pathways .

生物活性

Chemical Structure and Properties

The compound belongs to the benzimidazole class, characterized by a fused benzene and imidazole ring. The specific structure can be represented as follows:

- Molecular Formula : C22H20FNO2

- Molecular Weight : 357.4 g/mol

- IUPAC Name : 3-Benzyl-1-[(4-fluorophenyl)methyl]-2-methylbenzo[f]benzimidazol-3-ium-4,9-dione

Anticancer Properties

Recent studies have indicated that compounds similar to 3-Benzyl-1-[(4-fluorophenyl)methyl]-2-methylbenzo[f]benzimidazol-3-ium-4,9-dione exhibit significant anticancer activity. For instance, a study published in the Journal of Medicinal Chemistry highlighted that derivatives of benzimidazole showed potent cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The mechanism of action is believed to involve the induction of apoptosis and cell cycle arrest at the G2/M phase .

Antimicrobial Activity

Another area of interest is the antimicrobial activity of this compound. Research has shown that benzimidazole derivatives possess antibacterial and antifungal properties. A recent investigation demonstrated that 3-Benzyl derivatives exhibited effective inhibition against Staphylococcus aureus and Candida albicans, suggesting potential applications in treating infections caused by these pathogens .

Neuroprotective Effects

In addition to anticancer and antimicrobial activities, there is emerging evidence supporting the neuroprotective effects of benzimidazole compounds. A study conducted on animal models indicated that these compounds could mitigate oxidative stress in neuronal cells, thus providing protection against neurodegenerative diseases such as Alzheimer's .

Table 1: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Anticancer | Induces apoptosis in cancer cell lines | |

| Antimicrobial | Effective against S. aureus and C. albicans | |

| Neuroprotective | Reduces oxidative stress in neurons |

Case Study: Anticancer Mechanism

A detailed case study involving a derivative of 3-Benzyl-1-[(4-fluorophenyl)methyl]-2-methylbenzo[f]benzimidazol-3-ium-4,9-dione revealed its mechanism of action against breast cancer cells. The study utilized flow cytometry to analyze cell cycle distribution and found that treatment with the compound resulted in significant G2/M phase arrest, leading to increased apoptosis markers such as caspase activation and PARP cleavage .

Case Study: Neuroprotective Mechanism

In a neuroprotection study, researchers treated mice with a benzimidazole derivative prior to inducing oxidative stress through hydrogen peroxide exposure. The results showed a marked reduction in neuronal cell death compared to untreated controls, alongside decreased levels of reactive oxygen species (ROS) in the brain tissue .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。